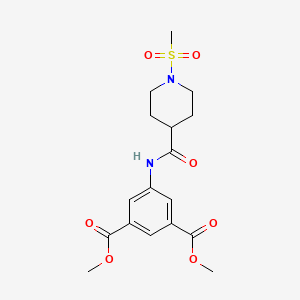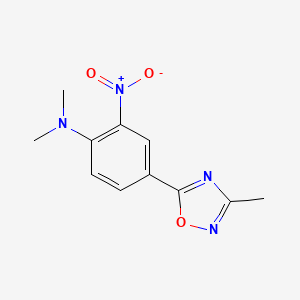
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as DMNO, is a synthetic compound that has been studied for its potential applications in scientific research. DMNO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.33 g/mol. This compound has been found to have unique properties that make it useful for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not well understood, but it is believed to involve the formation of covalent bonds with proteins. This compound has been found to react with cysteine residues in proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for use in lab experiments. For example, it is a highly specific probe that can be used to study protein conformational changes with high sensitivity. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to use in live cells due to its cytotoxicity.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of new methods for using this compound as a probe for studying protein conformational changes. Another area of interest is the development of new applications for this compound, such as in the field of drug discovery. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with N,N-dimethyl-4-aminoaniline to produce this compound. This process has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the fields of chemistry and biology. This compound has been found to have unique properties that make it useful for a variety of research applications. For example, this compound has been used as a fluorescent probe for detecting protein conformational changes. It has also been used as a photoaffinity label for studying protein-protein interactions.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-12-11(18-13-7)8-4-5-9(14(2)3)10(6-8)15(16)17/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNKQAMYQWDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)

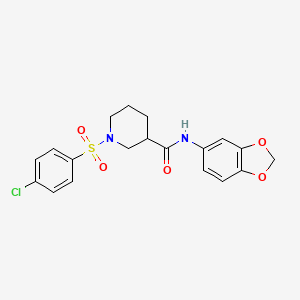
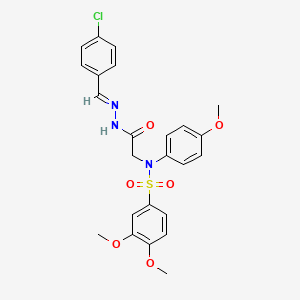
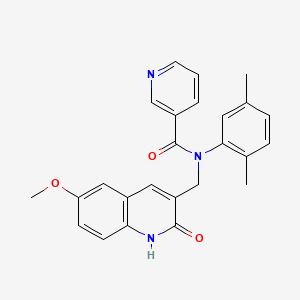
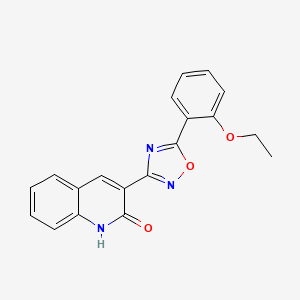
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)
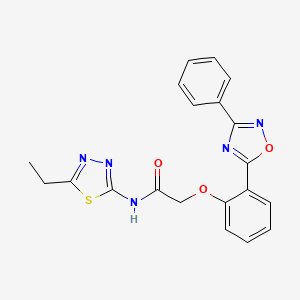
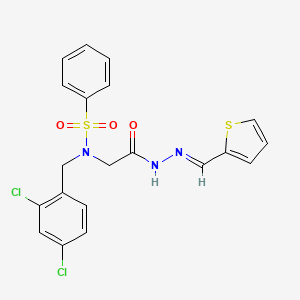

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
